2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline coreCommon reagents used in these reactions include methanesulfonic acid and various catalysts to facilitate the cyclization and functionalization steps .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of 2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to induce cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its butyl and propyl groups contribute to its lipophilicity and ability to interact with lipid membranes, enhancing its bioavailability and efficacy .
Properties
IUPAC Name |
2-amino-1-butyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-3-5-11-23-16(19)14(18(24)20-10-4-2)15-17(23)22-13-9-7-6-8-12(13)21-15/h6-9H,3-5,10-11,19H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHARUUGPUOCEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.